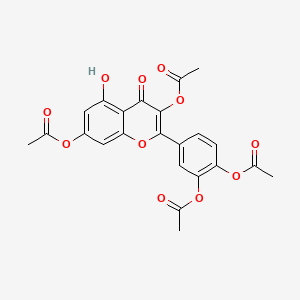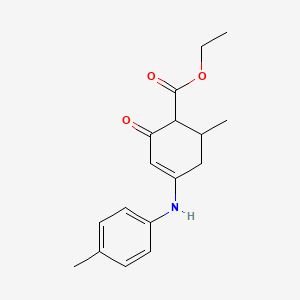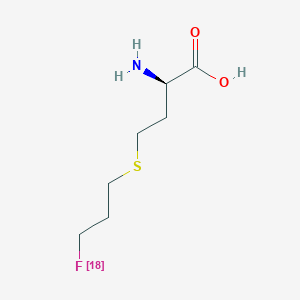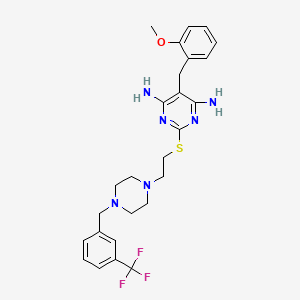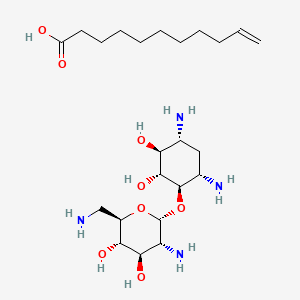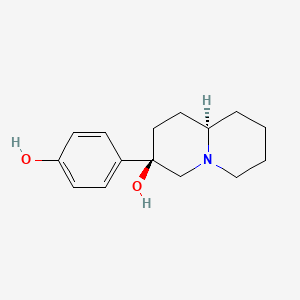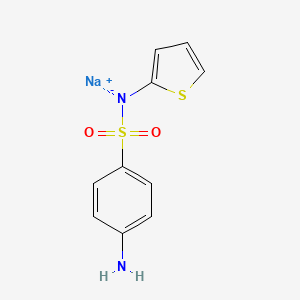
N(sup 1)-(2-Thienyl)sulfanilamide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfathiophene sodium is a sulfonamide antibiotic compound. It is known for its broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. This compound is used in the treatment of various bacterial infections and is often administered in the form of its sodium salt for better solubility and absorption.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfathiophene sodium can be synthesized through a multi-step process involving the sulfonation of thiophene followed by the introduction of the sulfonamide group. The general synthetic route includes:
Sulfonation of Thiophene: Thiophene is reacted with sulfuric acid to introduce the sulfonic acid group.
Formation of Sulfonyl Chloride: The sulfonic acid derivative is then converted to the corresponding sulfonyl chloride using reagents like phosphorus pentachloride.
Introduction of Sulfonamide Group: The sulfonyl chloride is reacted with an amine, such as aniline, to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of sulfathiophene sodium involves large-scale sulfonation and amination reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Sulfathiophene sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiophene derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sulfathiophene sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Used in the development of new antibiotics and in studies of drug interactions.
Industry: Employed in the synthesis of other sulfonamide derivatives and as a standard in analytical chemistry.
Mechanism of Action
Sulfathiophene sodium exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the depletion of folic acid, which is essential for bacterial growth and replication. The compound specifically targets the bacterial pathway, making it effective against a wide range of bacterial species.
Comparison with Similar Compounds
Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfisoxazole
Comparison
Sulfathiophene sodium is unique due to its thiophene ring, which imparts distinct chemical properties compared to other sulfonamides. It has a broader spectrum of activity and better solubility in its sodium salt form. Additionally, its unique structure allows for different metabolic pathways, potentially reducing the risk of resistance development compared to other sulfonamides.
Properties
CAS No. |
102395-93-7 |
|---|---|
Molecular Formula |
C10H9N2NaO2S2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-thiophen-2-ylazanide |
InChI |
InChI=1S/C10H9N2O2S2.Na/c11-8-3-5-9(6-4-8)16(13,14)12-10-2-1-7-15-10;/h1-7H,11H2;/q-1;+1 |
InChI Key |
PFHURUSTABJCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



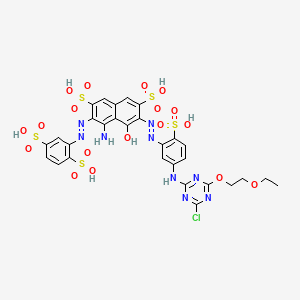
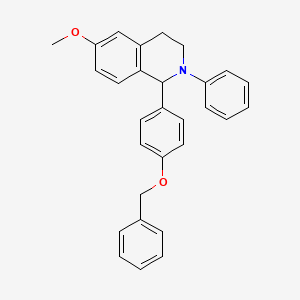
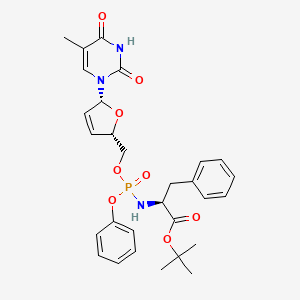
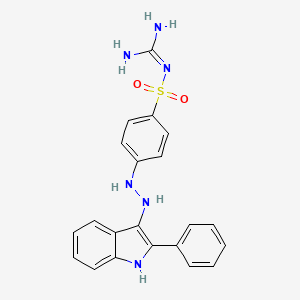
![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
